4-Amino-1-benzylpiperidine-4-carbonitrile
Overview
Description
4-Amino-1-benzylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.3 g/mol . It is a solid substance that is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile involves several steps. One common method includes the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . This process results in the formation of 4-benzylpyridine, which is then further reacted to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-benzylpiperidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
4-Amino-1-benzylpiperidine-4-carbonitrile is used in a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-benzylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Amino-1-benzylpiperidine-4-carbonitrile include:
- 4-Benzylpiperidine
- 4-Amino-1-benzylpiperidine
- 4-Cyanopyridine
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research .
Properties
IUPAC Name |
4-amino-1-benzylpiperidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-11-13(15)6-8-16(9-7-13)10-12-4-2-1-3-5-12/h1-5H,6-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFZBGLUEBXSBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443415 | |
Record name | 4-amino-1-benzylpiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136624-42-5 | |
Record name | 4-amino-1-benzylpiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1-benzylpiperidine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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